![molecular formula C32H42Cl2N4O B12302216 [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro es un compuesto orgánico complejo que presenta una estructura única con múltiples grupos indol y trimetilindolium
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro generalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de los precursores indol y trimetilindolium, seguidos de su acoplamiento a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto puede incluir el uso de reactores de flujo continuo, equipos de síntesis automatizados y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
[6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas y físicas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto, lo que puede conducir a nuevos derivados con diferentes funcionalidades.
Sustitución: El compuesto puede participar en reacciones de sustitución donde grupos específicos son reemplazados por otros grupos funcionales, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos de estado de oxidación más alto, mientras que la reducción puede producir formas más reducidas del compuesto original. Las reacciones de sustitución pueden conducir a una amplia variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, se estudia [6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro por sus propiedades estructurales únicas y su potencial como bloque de construcción para moléculas más complejas.
Biología
En la investigación biológica, este compuesto se puede investigar por sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Su potencial como sonda fluorescente o agente de imagenología podría ser de particular interés.
Medicina
En medicina, se podría explorar el compuesto por su potencial terapéutico, incluida su capacidad para interactuar con objetivos moleculares específicos involucrados en los procesos de la enfermedad. Su estructura única puede ofrecer ventajas en el diseño y desarrollo de fármacos.
Industria
En aplicaciones industriales, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como tintes, pigmentos o componentes electrónicos, debido a sus propiedades químicas y físicas únicas.
Mecanismo De Acción
El mecanismo de acción de [6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro implica su interacción con objetivos moleculares específicos, como enzimas, receptores o ácidos nucleicos. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías específicos involucrados dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- [5-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]pentanoilamino]azanium; dicloruro
- [7-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]heptanoilamino]azanium; dicloruro
Unicidad
La singularidad de [6-[(2Z)-3,3-dimetil-2-[(2E,4E)-5-(1,3,3-trimetilindol-1-io-2-il)penta-2,4-dienilideno]indol-1-il]hexanoilamino]azanium; dicloruro radica en su disposición estructural específica, que puede conferir propiedades químicas y físicas distintas en comparación con compuestos similares
Propiedades
Fórmula molecular |
C32H42Cl2N4O |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H |
Clave InChI |
RGKQQFSVYKQZDO-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

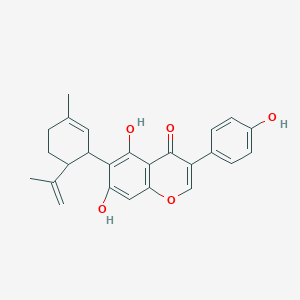
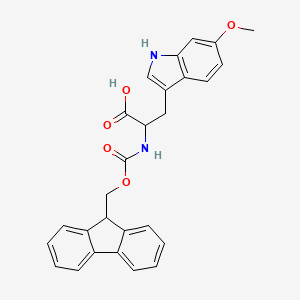
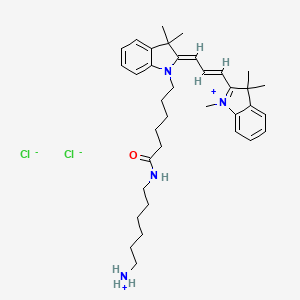
![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
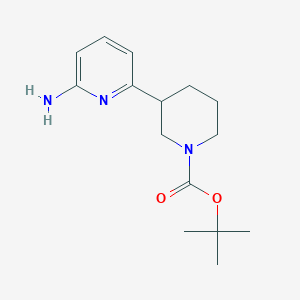
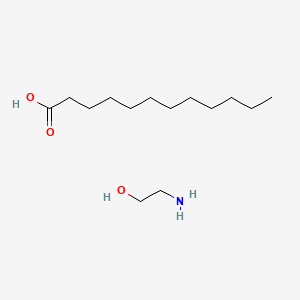
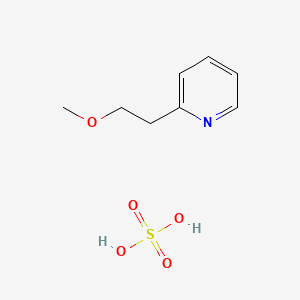
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

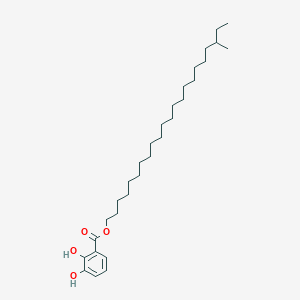
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)
